molecular formula C23H29ClN6O B2507470 N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179495-13-6

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2507470
CAS RN: 1179495-13-6
M. Wt: 440.98
InChI Key: RKHIHKGDUCUDKY-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C23H29ClN6O and its molecular weight is 440.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound's synthesis involves reactions with various amines and acetylenecarboxylic acids, leading to the formation of compounds with potential for further chemical modifications and applications in creating more complex molecular structures. For example, reactions of diethyl acetylenedicarboxylate with ethylenediamine have been studied, producing compounds that undergo hydrolysis with hydrochloric acid, revealing insights into their chemical behavior and potential for creating derivatives (Iwanami et al., 1964).

Luminescent Properties

Studies on related triazine compounds have explored their spectral luminescent properties, which could imply potential applications in optical materials or sensors. For instance, the luminescent properties of triazole derivatives and their complexes with metals like beryllium have been investigated, showing strong violet luminescence, suggesting potential applications in optical devices or as probes (Mikhailov et al., 2017).

Applications in Organic Electronics

Triazine derivatives have been examined for their utility in organic electronics, particularly in improving the efficiency and stability of organic light-emitting diodes (OLEDs). Compounds with triazine cores have shown promise as electron-transport layers in OLEDs, potentially enhancing device performance in terms of driving voltages, power conversion efficiencies, and operational stability. This suggests a role for such compounds in the development of more efficient and durable electronic devices (Matsushima et al., 2010).

Environmental Applications

The ability of certain triazine-based compounds to undergo hydrolysis and interact with environmental contaminants has been studied, with implications for the biodegradation of hazardous substances. For example, Rhodococcus species have been shown to possess enzymes capable of dechlorinating triazine compounds, suggesting potential applications in environmental remediation and the biodegradation of persistent organic pollutants (Mulbry, 1994).

Chemical Separation Technologies

Innovative triazine-based ligands have been developed for selective metal extraction, particularly for separating americium from europium, which is crucial in nuclear waste management. This application highlights the potential of triazine derivatives in advanced separation technologies, contributing to more efficient and selective methods for handling and recycling critical materials (Hudson et al., 2006).

properties

IUPAC Name

2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-3-17-7-9-18(10-8-17)24-21-26-22(28-23(27-21)29-15-5-6-16-29)25-19-11-13-20(14-12-19)30-4-2;/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHIHKGDUCUDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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